4-Hydroxy-5-oxohexanal

Description

Properties

CAS No. |

158478-09-2 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

4-hydroxy-5-oxohexanal |

InChI |

InChI=1S/C6H10O3/c1-5(8)6(9)3-2-4-7/h4,6,9H,2-3H2,1H3 |

InChI Key |

DTNHNFGZENZOHE-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CCC=O)O |

Canonical SMILES |

CC(=O)C(CCC=O)O |

Synonyms |

Hexanal, 4-hydroxy-5-oxo- (9CI) |

Origin of Product |

United States |

Molecular Identity and Structural Framework of 4 Hydroxy 5 Oxohexanal C₆h₁₀o₃

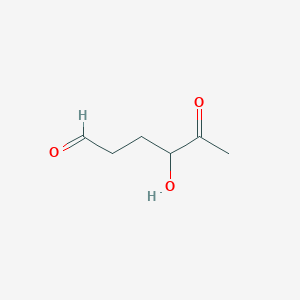

4-Hydroxy-5-oxohexanal is a polyfunctional molecule with the chemical formula C₆H₁₀O₃. molport.comnih.govchemsrc.commusechem.com Its structure consists of a six-carbon chain, which classifies it as a hexanal (B45976) derivative. The molecule is characterized by the presence of three distinct functional groups: an aldehyde group (-CHO) at position 1, a hydroxyl group (-OH) at position 4, and a ketone (oxo) group (=O) at position 5. The systematic IUPAC name for this compound is this compound. nih.gov

The presence of these functional groups imparts specific chemical properties to the molecule. The aldehyde and ketone groups are sources of electrophilicity, while the hydroxyl group can act as a nucleophile and a hydrogen bond donor. This combination of functionalities allows this compound to participate in a wide range of chemical reactions.

Below is a table summarizing the key molecular identifiers and properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | molport.comnih.govchemsrc.commusechem.com |

| Molecular Weight | 130.14 g/mol | nih.govnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 158478-09-2 | nih.govchemsrc.commusechem.com |

| SMILES | CC(=O)C(CCC=O)O | molport.comnih.govmusechem.com |

| InChI Key | DTNHNFGZENZOHE-UHFFFAOYSA-N | nih.govmusechem.com |

| Density | 1.1 ± 0.1 g/cm³ | chemsrc.com |

| Boiling Point | 273.5 ± 30.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 133.4 ± 21.1 °C | chemsrc.com |

| LogP | -0.28 | chemsrc.com |

Significance in Contemporary Organic Synthesis and Biochemical Investigations

De Novo Chemical Synthesis Strategies

The deliberate synthesis of this compound and related hydroxy-oxo-aldehydes relies on precise, multi-step chemical reactions. These strategies often involve the careful construction of the carbon skeleton and the sequential introduction of the required functional groups.

Multi-step Routes from Precursor Molecules for Related Keto-Aldehydes (e.g., 5-oxohexanal (B8756871) synthesis from cyclopentane (B165970) via ozonolysis)

The synthesis of related keto-aldehydes, such as 5-oxohexanal, provides a blueprint for the construction of such bifunctional molecules. One documented route to 5-oxohexanal begins with cyclopentane. This multi-step process involves initial halogenation of cyclopentane, followed by hydrolysis to form cyclopentanol (B49286). The cyclopentanol is then oxidized to cyclopentanone. A Grignard reaction with methylmagnesium bromide converts the ketone to a tertiary alcohol, which is subsequently dehydrated to form an alkene. The final and key step is the ozonolysis of this alkene, which cleaves the double bond to yield the target 5-oxohexanal. doubtnut.com A more direct ozonolysis approach involves the cleavage of 1-methylcyclopentene. askfilo.comkoreascience.kryoutube.com

Table 1: Synthesis of 5-Oxohexanal from Cyclopentane

| Step | Reactant | Reagents/Conditions | Intermediate/Product |

| 1 | Cyclopentane | Cl₂, UV light | Chlorocyclopentane |

| 2 | Chlorocyclopentane | H₂O | Cyclopentanol |

| 3 | Cyclopentanol | KMnO₄ or CrO₃ | Cyclopentanone |

| 4 | Cyclopentanone | CH₃MgBr | Tertiary alcohol |

| 5 | Tertiary alcohol | H₂SO₄ (dehydration) | Alkene |

| 6 | Alkene | O₃, then Zn/H₂O | 5-Oxohexanal |

Approaches to Hydroxy-Oxo-Aldehyde Derivatives (e.g., synthesis of 5-hydroxy-4-oxopentanal (B13995126) from furfuryl alcohol via Achmatowicz rearrangement)

A notable strategy for synthesizing hydroxy-oxo-aldehyde derivatives is the Achmatowicz rearrangement, which is an oxidative ring expansion of a furfuryl alcohol. nih.gov For the synthesis of 5-hydroxy-4-oxopentanal, furfuryl alcohol is the starting material. researchgate.netresearchgate.net The alcohol undergoes the Achmatowicz reaction, often using reagents like N-bromosuccinimide (NBS) or through catalysis, to form a 6-hydroxy-(2H)-pyran-3(6H)-one intermediate. nih.govresearchgate.net This intermediate can then be converted to 5-hydroxy-4-oxopentanal through subsequent steps, such as hydrogenation. mdpi.com This method is significant as it provides a pathway from biomass-derived furanics to highly functionalized linear molecules. researchgate.netresearchgate.net

Table 2: Synthesis of 5-Hydroxy-4-oxopentanal via Achmatowicz Rearrangement

| Step | Reactant | Reagents/Conditions | Intermediate/Product |

| 1 | Furfuryl alcohol | Achmatowicz rearrangement (e.g., NBS or catalytic oxidation) | 6-Hydroxy-(2H)-pyran-3(6H)-one |

| 2 | 6-Hydroxy-(2H)-pyran-3(6H)-one | Hydrogenation (e.g., Pd/C, H₂) | 5-Hydroxy-4-oxopentanal |

Formation as a Product of Complex Chemical Transformations

Beyond targeted synthesis, this compound and its analogs can be formed through the intricate degradation of larger organic molecules. These processes are prevalent in atmospheric chemistry and lipid biochemistry.

Ozonolysis Products in Atmospheric Chemical Processes (e.g., 2-acetyl-5-oxohexanal from limonene (B3431351) ozonolysis)

In the atmosphere, volatile organic compounds (VOCs) from biogenic sources can undergo ozonolysis, leading to a complex mixture of oxygenated products. Limonene, a common monoterpene, is a significant precursor to such compounds. The ozonolysis of limonene has been shown to produce a variety of carbonyl compounds, including 2-acetyl-5-oxohexanal. nih.govcdc.govcore.ac.ukresearchgate.net This reaction proceeds through the formation of an unstable primary ozonide, which then decomposes to form carbonyls and Criegee intermediates. future4200.com The formation of 2-acetyl-5-oxohexanal from limonene ozonolysis is not significantly impacted by the presence of hydroxyl radical scavengers, suggesting it is a direct product of the primary ozonolysis reaction. nih.govcdc.gov

Degradation Pathways in Lipid Oxidation (e.g., 4-hydroxy-2-alkenals from polyunsaturated fatty acids)

The oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), is a well-established source of reactive aldehydes. bohrium.com This process, known as lipid peroxidation, generates a class of compounds known as 4-hydroxy-2-alkenals. bohrium.comegasmoniz.com.ptnih.gov For instance, the oxidation of omega-6 PUFAs, such as linoleic and arachidonic acids, leads to the formation of 4-hydroxy-2-nonenal (4-HNE). wikipedia.orgnih.gov Similarly, the oxidation of omega-3 PUFAs results in the formation of 4-hydroxy-2-hexenal (4-HHE). nih.gov This formation occurs via a double oxidation mechanism and is influenced by factors like temperature and the presence of antioxidants. bohrium.comegasmoniz.com.ptnih.gov These compounds are of significant interest due to their high reactivity and biological effects. wikipedia.org

Natural Product Degradation Pathways (e.g., 2-isopropyl-5-oxohexanal (B107532) from terpenoid ozonolytic degradation)

The structural elucidation of complex natural products sometimes involves degradation studies that yield simpler, identifiable molecules. An example is the formation of 2-isopropyl-5-oxohexanal from the ozonolytic degradation of a C(6) (S)-isopropyl-substituted terpenoid acid isolated from Turkish tobacco. tandfonline.com The isolation and characterization of (+)-2-isopropyl-5-oxo-hexanal from this degradation process were crucial in determining the absolute configuration of the parent terpenoid. tandfonline.com This demonstrates that complex terpenoids present in natural sources can serve as precursors to keto-aldehydes like 2-isopropyl-5-oxohexanal through oxidative cleavage.

Chemical Reactivity and Mechanistic Pathways of 4 Hydroxy 5 Oxohexanal Systems

Intramolecular Cyclization Reactions

The presence of both an aldehyde and a ketone group in 4-hydroxy-5-oxohexanal and its analogues allows for intramolecular reactions, leading to the formation of cyclic structures. These cyclizations are of significant interest for the synthesis of carbo- and heterocyclic frameworks.

Aldol (B89426) Condensation: Mechanistic and Thermodynamic Insights from 5-Oxohexanal (B8756871) Systems

The intramolecular aldol condensation of 5-oxohexanal serves as a fundamental model for understanding the cyclization potential of this compound. In the presence of a base, the enolate can be formed by deprotonation at either the alpha-carbon of the aldehyde or the methyl group of the ketone. The subsequent intramolecular nucleophilic attack of the enolate on the other carbonyl group can lead to the formation of a five- or six-membered ring.

Studies have shown that the intramolecular aldol condensation of 5-oxohexanal predominantly yields the six-membered ring product, cyclohex-2-en-1-one. nih.gov The reaction proceeds through the formation of an enolate at the methyl ketone, which then attacks the aldehyde carbonyl. The resulting β-hydroxy ketone readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone. nih.gov

The rate and equilibrium constants for the intramolecular condensation of 5-oxohexanal have been determined, providing valuable thermodynamic and kinetic data. The addition step for 5-oxohexanal is more favorable than that for other related dicarbonyl compounds like 1-phenyl-1,5-hexanedione, though the rate is similar to that of 2,6-heptanedione. acs.org

Table 1: Mechanistic Steps in the Intramolecular Aldol Condensation of 5-Oxohexanal

| Step | Description | Intermediate/Product |

| 1. Enolate Formation | A base abstracts a proton from the α-carbon of the ketone. | Enolate ion |

| 2. Nucleophilic Attack | The enolate attacks the electrophilic carbonyl carbon of the aldehyde. | β-hydroxy ketone |

| 3. Dehydration | The β-hydroxy ketone eliminates a molecule of water. | Cyclohex-2-en-1-one |

Exploration of Potential Cyclization Modes in this compound

The presence of a hydroxyl group at the 4-position in this compound introduces additional complexity and potential for alternative cyclization pathways compared to 5-oxohexanal. The hydroxyl group can influence the regioselectivity of the enolate formation and may also participate in the reaction itself.

One possibility is that the hydroxyl group, through intramolecular hydrogen bonding, could influence the acidity of the neighboring protons, potentially altering the site of enolate formation. Furthermore, the hydroxyl group itself is a nucleophile and could attack either of the carbonyl groups, leading to the formation of cyclic hemiacetals or hemiketals. This could compete with the aldol condensation pathway.

For instance, the hydroxyl group could attack the aldehyde to form a five-membered cyclic hemiacetal or the ketone to form a six-membered cyclic hemiketal. The relative stability of these cyclic forms would depend on thermodynamic factors. While specific research on the cyclization modes of this compound is limited, the study of other hydroxy carbonyl compounds suggests that such intramolecular cyclizations are plausible. youtube.com

Participation in Cascade and Domino Reactions

Cascade and domino reactions, where a single synthetic operation generates significant molecular complexity through a series of sequential reactions, are powerful tools in organic synthesis. The multiple functional groups in this compound make it an attractive candidate for such transformations.

Organocatalytic Enantioselective Michael-Acetalization-Henry Cascades

Research on 5-oxohexanal has demonstrated its utility in organocatalytic enantioselective cascade reactions. Specifically, it has been employed in a domino Michael-acetalization-Henry reaction with 2-hydroxynitrostyrenes to synthesize hexahydro-6H-benzo[c]chromenones with high enantioselectivity. acs.orgexlibrisgroup.comresearchgate.netacs.org

In this cascade, an organocatalyst, often a chiral secondary amine, activates the 5-oxohexanal to participate in a Michael addition to the 2-hydroxynitrostyrene. This is followed by an intramolecular acetalization involving the hydroxyl group of the nitrostyrene (B7858105) derivative and the aldehyde of the 5-oxohexanal moiety. The cascade is terminated by an intramolecular Henry reaction (nitro-aldol) to form the final polycyclic product with the creation of four consecutive stereogenic centers. acs.orgexlibrisgroup.comresearchgate.netacs.org

Table 2: Key Steps in the Michael-Acetalization-Henry Cascade with 5-Oxohexanal

| Step | Reaction Type | Description |

| 1 | Michael Addition | Organocatalyst-mediated addition of 5-oxohexanal to 2-hydroxynitrostyrene. |

| 2 | Acetalization | Intramolecular reaction between the aldehyde and the phenolic hydroxyl group. |

| 3 | Henry Reaction | Intramolecular nitro-aldol reaction to form the final ring system. |

Given the structural similarity, it is conceivable that this compound could also participate in similar cascade reactions, with the added hydroxyl group potentially influencing the stereochemical outcome or offering a handle for further functionalization.

Application as a Building Block for Polycyclic Systems and Heterocycles

The products derived from cascade reactions involving 5-oxohexanal have been shown to be valuable precursors for the synthesis of complex natural product analogues. For example, the hexahydro-6H-benzo[c]chromenone core structure is a key feature in many biologically active molecules.

Furthermore, the adducts from the Michael-acetalization-Henry cascade of 5-oxohexanal have been successfully transformed into aflatoxin analogues. acs.orgexlibrisgroup.com Aflatoxins are a class of mycotoxins with a potent carcinogenic activity, and the development of synthetic routes to their analogues is of great interest for biological studies.

The ability of 5-oxohexanal to act as a versatile building block for the construction of such intricate polycyclic and heterocyclic systems highlights the potential of this compound in similar synthetic strategies. The additional hydroxyl group could provide a point for diversification and the synthesis of a wider range of analogues.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its nucleophilic and electrophilic centers. Understanding this profile is crucial for predicting its behavior in chemical reactions.

Nucleophilic Centers:

Enolizable Protons: The α-protons to both the aldehyde and ketone carbonyls are acidic and can be removed by a base to form nucleophilic enolates. The protons on the methyl group of the ketone are typically more acidic than those on the methylene (B1212753) group adjacent to the aldehyde.

Hydroxyl Group: The oxygen atom of the hydroxyl group has lone pairs of electrons and can act as a nucleophile, for example, in the formation of hemiacetals or hemiketals as discussed earlier.

Electrophilic Centers:

Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde is highly electrophilic and susceptible to attack by nucleophiles. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the C=O bond. creative-proteomics.com

Ketone Carbonyl Carbon: The carbonyl carbon of the ketone is also an electrophilic center, though generally less reactive than the aldehyde.

The presence of both nucleophilic and electrophilic sites within the same molecule is what enables the intramolecular reactions and cascade sequences discussed previously. The relative reactivity of these sites can often be controlled by the choice of reagents and reaction conditions. For example, the use of a soft nucleophile would likely favor reaction at the more electrophilic aldehyde, while a hard nucleophile might show less selectivity. The hydroxyl group can also be deprotonated to form an alkoxide, a much stronger nucleophile than the neutral hydroxyl group.

Derivatization and Functional Group Interconversions of this compound Systems

The polyfunctional nature of this compound, which contains a hydroxyl group, a ketone, and an aldehyde, allows for a diverse range of chemical transformations. These reactions are pivotal for creating various derivatives and for selectively modifying the molecule's structure and reactivity. The strategic manipulation of these functional groups through derivatization and interconversion is fundamental in synthetic organic chemistry.

The reactivity of this compound is dictated by its three functional groups. The aldehyde is the most reactive site for nucleophilic addition, while the ketone offers a second, less reactive carbonyl center. The secondary hydroxyl group can undergo reactions typical of alcohols, such as oxidation and etherification. The interplay of these groups allows for complex and sequential chemical modifications.

Due to the presence of multiple reactive sites, the selective derivatization of one functional group in the presence of others often requires the use of protecting groups. For instance, the more reactive aldehyde group can be selectively protected to allow for transformations at the ketone or hydroxyl position. A common strategy for protecting aldehydes is the formation of acetals. This involves reacting the aldehyde with an alcohol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid. The resulting cyclic acetal (B89532) is stable under basic and nucleophilic conditions, thus shielding the aldehyde from unwanted reactions. Deprotection to regenerate the aldehyde can be readily achieved under acidic conditions.

The hydroxyl and carbonyl groups of this compound can be converted into a variety of other functional groups, enabling the synthesis of a wide array of derivatives. These interconversions are crucial for building molecular complexity and for preparing compounds with specific biological or chemical properties.

Oxidation and Reduction Reactions

The functional groups of this compound can be readily oxidized or reduced. The aldehyde group is susceptible to oxidation to a carboxylic acid using a range of oxidizing agents, from mild reagents like Tollens' or Fehling's reagents to stronger ones like potassium permanganate (B83412) or nitric acid. ncert.nic.in Conversely, both the aldehyde and ketone can be reduced to their corresponding primary and secondary alcohols, respectively. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in

The secondary hydroxyl group at the C4 position can be oxidized to a ketone, which would result in the formation of a 1,2-dicarbonyl compound. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃/H₂SO₄) are effective for this transformation. For instance, in a synthetic route towards this compound, a β-hydroxy aldehyde intermediate is oxidized with PCC to create the ketone functionality at the C5 position.

Table 1: Representative Oxidation and Reduction Reactions for this compound Functional Groups

| Functional Group | Transformation | Reagent(s) | Product Functional Group | Reference(s) |

| Aldehyde | Oxidation | Tollens' Reagent, Fehling's Reagent, KMnO₄, HNO₃ | Carboxylic Acid | ncert.nic.in |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | ncert.nic.in |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | ncert.nic.in |

| Secondary Hydroxyl | Oxidation | Pyridinium Chlorochromate (PCC), Jones Reagent | Ketone | |

| Aldehyde | Reductive Amination | H₂, Catalyst, Amine | Amine | jst.go.jp |

Derivatization of Carbonyl Groups

The aldehyde and ketone functionalities are prime targets for derivatization, often for analytical purposes such as identification and quantification. These carbonyl groups readily react with ammonia (B1221849) and its derivatives (H₂N-Z) in a reversible, acid-catalyzed reaction to form C=N-Z compounds. ncert.nic.in For example, reaction with hydroxylamine (B1172632) (Z = OH) yields an oxime, while reaction with hydrazine (B178648) (Z = NH₂) produces a hydrazone. ncert.nic.in 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that forms brightly colored 2,4-dinitrophenylhydrazone derivatives, which are solid and can be easily characterized. ncert.nic.innih.gov

These derivatization reactions are not only useful for characterization but can also be intermediates in further synthetic transformations. For instance, the formation of an imine (Schiff base) can be a step in a more complex reaction sequence.

Table 2: Common Derivatization Reactions of Carbonyl Groups

| Reagent | Product Type | Significance | Reference(s) |

| Hydroxylamine (NH₂OH) | Oxime | Characterization, Intermediate | ncert.nic.in |

| Hydrazine (NH₂NH₂) | Hydrazone | Characterization, Intermediate | ncert.nic.in |

| Phenylhydrazine | Phenylhydrazone | Characterization | ncert.nic.in |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Characterization (colored solids) | ncert.nic.innih.gov |

| Semicarbazide | Semicarbazone | Characterization | ncert.nic.in |

| N-Substituted Hydroxylamines | Nitrone | Analytical Probes (LC-MS) | rsc.orgrsc.org |

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical alcohol reactions. Besides oxidation, it can be converted into an ether or an ester. Esterification can be achieved by reacting with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This derivatization can serve as a protecting group strategy or to modify the biological activity of the molecule.

Intramolecular Reactions and Cyclizations

In a related example, 5-oxohexanal is utilized in organocatalytic enantioselective Michael-acetalization-Henry reactions, highlighting the potential for cascade reactions involving the aldehyde functionality. acs.orgaston.ac.uk While not a direct derivatization of this compound, this demonstrates the synthetic utility of the functional group arrangement found in such molecules.

Advanced Spectroscopic and Computational Approaches in 4 Hydroxy 5 Oxohexanal Research

Mechanistic Elucidation via Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to the study of 4-Hydroxy-5-oxohexanal, providing detailed insights into its formation, structure, and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for monitoring the progress of reactions involving this compound and for confirming the structure of the resulting products. In studies of reactions involving related compounds like 5-oxohexanal (B8756871), NMR has been instrumental. For instance, the intramolecular condensation of 5-oxohexanal has been studied, where NMR would be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics and equilibria. acs.org The chemical shifts and coupling constants in the ¹H NMR spectrum provide definitive information about the connectivity of atoms and the stereochemistry of the molecule. In the context of complex reaction sequences, such as the synthesis of 1,5-dihydro-2H-pyrrol-2-ones from nitroalkenes and diones, NMR monitoring has been used to detect key intermediates, providing crucial evidence for the proposed reaction mechanism. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Product Identification

Mass Spectrometry (MS) and its high-resolution counterpart (HRMS) are essential for the identification of this compound and its reaction products. These techniques provide a precise mass-to-charge ratio, which allows for the determination of the molecular formula of a compound. In the study of copper amine oxidase-catalyzed reactions, for example, Liquid Chromatography-Mass Spectrometry (LC/MS) was used to identify 5-oxohexanal as a product of the cleavage of 2-methylenepiperidine. nih.gov HRMS offers even greater accuracy, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. This level of detail is vital in metabolomics and in the analysis of complex mixtures, such as those generated during the Maillard reaction in processed foods. tum.de

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a straightforward yet powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aldehyde (-CHO) group, and the ketone (C=O) group. The O-H stretch of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretch of the aldehyde and ketone would be observed in the range of 1680-1740 cm⁻¹, with the aldehyde C-H stretch appearing as a weaker band around 2720-2820 cm⁻¹. libretexts.org This information is complementary to NMR and MS data and serves as a quick check for the presence of key functional groups in reaction products.

Stereochemical Assignment through X-ray Crystallography and Optical Rotation

The three-dimensional arrangement of atoms in this compound, its stereochemistry, is a critical aspect of its chemical identity and reactivity.

X-ray crystallography provides unambiguous proof of the absolute configuration of a crystalline compound. For complex molecules with multiple stereocenters, such as those formed in domino reactions, X-ray analysis of a suitable crystalline derivative is often the definitive method for assigning the stereochemistry. mdpi.comsemanticscholar.org For instance, in the synthesis of hexahydro-6H-benzo[c]chromenones, X-ray analysis was used to confirm the structure of the adduct. researchgate.net

Optical rotation, the measurement of the rotation of plane-polarized light by a chiral compound, is another important technique for assigning stereochemistry. The direction and magnitude of the optical rotation can be compared to known compounds to determine the absolute configuration. mdpi.comchim.it This method is particularly useful when X-ray quality crystals cannot be obtained.

Computational Chemistry for Reaction Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms and energetics of chemical reactions.

Density Functional Theory (DFT) for Mechanistic Insights and Energetics

Density Functional Theory (DFT) calculations allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize experimental observations such as regioselectivity and stereoselectivity. researchgate.net For example, DFT has been used to investigate the mechanism of the Michael-addition of sulfur ylides, revealing why only certain products are formed by calculating the energy barriers for different reaction pathways. acs.org In the study of organocatalyzed reactions, DFT calculations have been employed to understand the role of the catalyst and to elucidate the step-by-step mechanism of complex transformations. mdpi.com These computational insights complement experimental data and provide a deeper understanding of the factors that control chemical reactivity.

Thermodynamic Predictions for Intramolecular Transformations (e.g., aldol (B89426) reactions)

The intramolecular aldol reaction of this compound represents a key transformation, leading to the formation of cyclic products. Understanding the thermodynamics of this process is crucial for predicting the feasibility and position of equilibrium. While specific computational studies on the thermodynamics of this compound's cyclization are not extensively documented in the literature, significant insights can be drawn from detailed analyses of structurally similar compounds.

Research into the intramolecular aldol condensation of closely related molecules, such as 5-oxohexanal, provides a strong basis for understanding the thermodynamic landscape of these reactions. acs.orgacs.orgstackexchange.com Studies have focused on determining the equilibrium constants for the individual steps of the reaction—namely, the aldol addition to form a cyclic aldol and the subsequent dehydration to yield a cyclic enone. acs.orgacs.org

Detailed Research Findings

Pioneering work in the field has systematically determined the rate and equilibrium constants for both the aldol addition and elimination steps in the intramolecular condensation of various dicarbonyl compounds, including 5-oxohexanal. acs.orgacs.org These studies have revealed that the thermodynamics of cyclization can be dissected to understand the favorability of each step.

For 5-oxohexanal, it has been shown that the aldol addition step is thermodynamically more favorable compared to other analogous compounds like 1-phenyl-1,5-hexanedione. acs.orgstackexchange.com This suggests a greater propensity for 5-oxohexanal to exist in its cyclized aldol form at equilibrium compared to some other 1,5-dicarbonyls. The presence of the hydroxyl group in this compound is expected to influence the thermodynamics through inductive effects and potential hydrogen bonding, but the general principles derived from 5-oxohexanal remain highly relevant.

Computational chemistry, particularly through density functional theory (DFT) calculations, has become an invaluable tool for mapping the potential energy surfaces of such reactions. aiche.orgmdpi.com These methods allow for the calculation of free energy changes (ΔG), which are the ultimate determinant of reaction spontaneity. For aldol reactions, computational approaches can model the transition states and intermediates, providing detailed mechanistic and energetic insights that are often difficult to obtain experimentally. nih.govrsc.org Although most computational work has focused on intermolecular reactions or different catalytic systems, the methodologies are directly applicable to predicting the thermodynamic parameters for the intramolecular cyclization of this compound. aiche.orgnih.gov

Data on a Structurally Related Compound

To illustrate the thermodynamic parameters involved, the following table summarizes the equilibrium constants for the intramolecular aldol condensation of 5-oxohexanal, a close structural analog of this compound.

| Reaction Step | Reactant | Product | Equilibrium Constant (K) | Free Energy Change (ΔG°) (kcal/mol) |

| Aldol Addition | 5-Oxohexanal | 2-Hydroxycyclohexanone | Value not explicitly provided in abstract | Dependent on K |

| Dehydration | 2-Hydroxycyclohexanone | 2-Cyclohexenone | Value not explicitly provided in abstract | Dependent on K |

| Overall Condensation | 5-Oxohexanal | 2-Cyclohexenone + H₂O | More favorable than other analogs acs.org | Negative |

The methods for estimating these thermodynamic quantities have been thoroughly examined, providing a framework to predict the rate constants for intramolecular aldol reactions from their reaction energetics. acs.orgacs.orgstackexchange.com

Biochemical and Environmental Significance of 4 Hydroxy 5 Oxohexanal and Analogues

Biochemical Pathways and Endogenous Formation

The endogenous formation of 4-hydroxy-5-oxohexanal and its analogues is intrinsically linked to oxidative processes within biological systems. These compounds are often byproducts of metabolic pathways involving the breakdown of larger biomolecules, particularly lipids and certain natural products.

A significant metabolic origin of compounds structurally related to this compound is the peroxidation of polyunsaturated fatty acids (PUFAs). This process, initiated by reactive oxygen species (ROS), leads to the formation of a class of reactive aldehydes known as 4-hydroxy-2-alkenals. physiology.orgnih.govnih.gov These molecules are characterized by their electrophilic nature, which allows them to react with various biomolecules. physiology.orgmdpi.com

The specific 4-hydroxy-2-alkenal formed depends on the parent PUFA. For instance, the oxidation of omega-6 PUFAs, such as linoleic acid and arachidonic acid, results in the formation of 4-hydroxy-2-nonenal (4-HNE). nih.govwikipedia.orgmdpi.com Conversely, the peroxidation of omega-3 PUFAs, like linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid, yields 4-hydroxy-2-hexenal (4-HHE). physiology.orgnih.gov This process is a non-enzymatic chain reaction involving the abstraction of a hydrogen atom and subsequent free radical-mediated steps. physiology.orgnih.govmdpi.com

While not a 4-hydroxy-2-alkenal itself, the structure of this compound, featuring both hydroxyl and carbonyl groups, suggests that similar oxidative fragmentation pathways of larger lipid molecules could be a potential source of its formation. The presence of multiple oxygenated functional groups is a hallmark of lipid peroxidation products. researchgate.netsemanticscholar.org

Table 1: Formation of 4-Hydroxy-2-Alkenals from Polyunsaturated Fatty Acids

| Precursor Fatty Acid Family | Example Precursors | Major Product |

|---|---|---|

| Omega-6 PUFAs | Linoleic acid, Arachidonic acid | 4-hydroxy-2-nonenal (4-HNE) nih.govwikipedia.org |

The metabolism and turnover of natural products, such as terpenoids, can also generate a variety of oxygenated compounds, including aldehydes and ketones. Terpenoids are a large and diverse class of organic compounds produced by a variety of plants and some insects. mdpi.com Their degradation pathways often involve oxidative processes that can lead to the formation of smaller, functionalized molecules.

For example, the oxidative dehydrogenation of terpene alcohols can yield terpene aldehydes and ketones. google.com While specific pathways leading to this compound from terpenoid degradation are not explicitly detailed in the available literature, the chemical structure of many terpenoids, which are built from isoprene units, provides a plausible carbon skeleton. mdpi.com Oxidative cleavage of carbon-carbon bonds within a larger terpenoid structure could theoretically result in the formation of smaller, oxygenated aldehydes and ketones like this compound. The degradation of some monoterpenes has been shown to be extensive, suggesting the formation of various smaller byproducts. nih.gov

Environmental Presence and Transformation

The presence and transformation of this compound and its analogues in the environment are governed by their formation from atmospheric precursors and their subsequent degradation through various chemical and biological processes.

The detection of aldehydes and ketones in environmental samples, such as air and water, often requires derivatization due to their polarity and potentially low concentrations. researchgate.net A common method involves reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms stable hydrazone derivatives. formacare.euepa.gov These derivatives can then be separated and quantified using high-performance liquid chromatography (HPLC) with UV detection. formacare.euepa.gov

For a broader range of volatile and semi-volatile organic compounds, including multifunctional compounds like this compound, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical tool. mdpi.comresearchgate.net This technique allows for the separation of complex mixtures and the identification of individual components based on their mass spectra. While specific methods for the routine monitoring of this compound are not established, the general approaches for analyzing atmospheric carbonyl compounds would be applicable. mdpi.comresearchgate.net

Table 2: Common Analytical Techniques for Aldehydes and Ketones in Environmental Samples

| Technique | Principle | Common Application |

|---|---|---|

| HPLC-UV with DNPH Derivatization | Chemical derivatization to form UV-active compounds, followed by liquid chromatographic separation and UV detection. formacare.euepa.gov | Quantification of specific aldehydes and ketones in air samples. formacare.eu |

A significant atmospheric pathway for the formation of aldehydes and ketones is the ozonolysis of volatile organic compounds (VOCs), particularly those with carbon-carbon double bonds like alkenes and terpenes. wikipedia.orgnih.gov Ozone (O₃) reacts with these unsaturated bonds, leading to their cleavage and the formation of smaller, oxygenated products, including aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds through the formation of a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. nih.gov The Criegee intermediate can undergo further reactions to produce additional oxygenated species. This process is a major source of aldehydes in the troposphere. The ozonolysis of larger VOCs emitted from biogenic sources, such as terpenes, can lead to a complex mixture of oxygenated products. copernicus.org Given its structure, this compound could potentially be a product of the atmospheric degradation of larger, unsaturated organic molecules.

In complex environmental mixtures such as wastewater, the fate of organic compounds like this compound is influenced by a combination of physical, chemical, and biological degradation processes. Aldehydes and ketones are recognized as environmental pollutants and can be found in various water sources, often as a result of industrial emissions or atmospheric deposition. researchgate.netgnest.org

The presence of functional groups such as aldehydes, ketones, and hydroxyl groups generally increases the water solubility and potential for biodegradation of an organic molecule. These functional groups can serve as sites for microbial attack, leading to the breakdown of the compound. In wastewater treatment facilities, microbial populations can acclimate to degrade a wide range of organic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.